

# Application Notes and Protocols for the Quantification of Furanocoumarins in *Angelica archangelica*

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## Compound of Interest

Compound Name: Archangelenone

Cat. No.: B081185

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## Introduction

The compound "Archangelone," as specified in the query, is not a recognized standard chemical name in scientific literature. It is highly probable that this name is a trivial identifier or a misspelling of a compound found in *Angelica archangelica*, commonly known as garden angelica or archangel. This plant is rich in a class of phytochemicals called furanocoumarins, which are of significant interest to researchers and drug development professionals due to their diverse biological activities. This document provides detailed application notes and protocols for the quantification of the major furanocoumarins in *Angelica archangelica*, namely imperatorin, isoimperatorin, oxypeucedanin, xanthotoxin, and bergapten, using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

## Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of major furanocoumarins and is a cost-effective approach for quality control purposes.

### Experimental Protocol

#### 1. Sample Preparation (Solid-Liquid Extraction)

- Objective: To extract furanocoumarins from the plant matrix (e.g., roots, seeds).
- Procedure:
  - Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
  - Accurately weigh approximately 0.5 g of the powdered sample into a conical flask.
  - Add 25 mL of methanol (HPLC grade).
  - Perform extraction using ultrasonication for 30 minutes at room temperature.
  - Centrifuge the extract at 4000 rpm for 10 minutes.
  - Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
  - Store the vial at 4°C until analysis.

## 2. Chromatographic Conditions

- Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (A) and water (B).
  - Gradient Program:
    - 0-10 min: 30-40% A
    - 10-20 min: 40-60% A
    - 20-30 min: 60-80% A
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.

- Detection Wavelength: 302 nm.

- Injection Volume: 10 µL.

### 3. Calibration and Quantification

- Prepare individual stock solutions of imperatorin, isoimperatorin, oxypeucedanin, xanthotoxin, and bergapten standards in methanol (e.g., 1 mg/mL).
- Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 1-100 µg/mL).
- Inject the standards and the sample extracts into the HPLC system.
- Identify the peaks in the sample chromatogram by comparing the retention times with the standards.
- Quantify the amount of each furanocoumarin in the sample by using the calibration curve.

#### Quantitative Data Summary (HPLC-UV)

Compound	Linearity Range (µg/mL)	Correlation Coefficient (r <sup>2</sup> )
Imperatorin	1.0 - 100	> 0.999
Isoimperatorin	1.0 - 100	> 0.999
Oxypeucedanin	1.0 - 100	> 0.999
Xanthotoxin	1.0 - 100	> 0.999
Bergapten	1.0 - 100	> 0.999

## Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of low-level furanocoumarins and for complex matrices.

## Experimental Protocol

### 1. Sample Preparation (Plasma or Tissue Homogenate)

- Objective: To extract furanocoumarins from biological matrices for pharmacokinetic studies.
- Procedure (Protein Precipitation):
  - To 100  $\mu$ L of plasma or tissue homogenate, add 300  $\mu$ L of acetonitrile containing an internal standard (e.g., osthole).
  - Vortex for 1 minute to precipitate proteins.
  - Centrifuge at 13,000 rpm for 10 minutes at 4°C.
  - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in 100  $\mu$ L of the initial mobile phase.
  - Filter through a 0.22  $\mu$ m syringe filter into a UPLC vial.

### 2. UPLC-MS/MS Conditions

- Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A reversed-phase C18 column suitable for UPLC (e.g., 2.1 x 100 mm, 1.8  $\mu$ m particle size).
- Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
  - Gradient Program:
    - 0-2 min: 20-50% A

- 2-5 min: 50-80% A
- 5-7 min: 80% A
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.

### 3. Mass Spectrometry Conditions

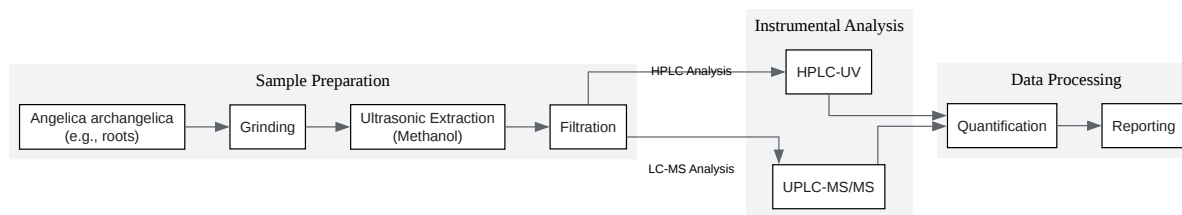
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Ion Source Parameters:
  - Capillary Voltage: 3.5 kV
  - Source Temperature: 150°C
  - Desolvation Temperature: 450°C
  - Desolvation Gas Flow: 800 L/hr
- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Imperatorin	271.1	203.1	25
Isoimperatorin	271.1	203.1	25
Oxypeucedanin	329.1	229.1	20
Xanthotoxin	217.1	189.1	22
Bergapten	217.1	202.1	20
Osthole (IS)	245.1	189.1	23

## Quantitative Data Summary (UPLC-MS/MS)

Compound	Linearity Range (ng/mL)	LOQ (ng/mL)	LOD (ng/mL)
Imperatorin	1 - 1000	1.0	0.3
Isoimperatorin	1 - 1000	1.0	0.3
Oxypeucedanin	1 - 1000	0.8	0.2
Xanthotoxin	0.5 - 500	0.5	0.1
Bergapten	0.5 - 500	0.5	0.1

## Visualizations



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Caption: Experimental workflow for the quantification of furanocoumarins.



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